Benzamide,n-[(4-aminophenyl)sulfonyl]-2-hydroxy-
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Overview
Description
Benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- is a chemical compound with the molecular formula C13H12N2O3S. It is also known as sulfabenzamide. This compound is characterized by the presence of a benzamide group, an aminophenyl group, a sulfonyl group, and a hydroxyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- typically involves the reaction of 4-aminobenzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
In industrial settings, the production of benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or arylated benzamide derivatives.
Scientific Research Applications
Benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the substrate from accessing the enzyme, thereby inhibiting its activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, n-[(4-aminophenyl)sulfonyl]-
- Benzamide, n-[(4-aminophenyl)sulfonyl]-2-methoxy-
- Benzamide, n-[(4-aminophenyl)sulfonyl]-2-ethoxy-
Uniqueness
Benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- is unique due to the presence of the hydroxyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it more effective as an enzyme inhibitor compared to its analogs without the hydroxyl group .
Properties
CAS No. |
5797-15-9 |
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Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonyl-2-hydroxybenzamide |
InChI |
InChI=1S/C13H12N2O4S/c14-9-5-7-10(8-6-9)20(18,19)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,14H2,(H,15,17) |
InChI Key |
HSQCUMQTQGTEJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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